
Baconipyrone C
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
The compound Baconipyrone C is a complex organic molecule characterized by multiple functional groups, including ketones, esters, and hydroxyl groups
科学的研究の応用
Baconipyrone C: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Baconipyrone C involves multiple steps, including the formation of intermediate compounds through esterification, aldol condensation, and selective reduction reactions. The reaction conditions typically require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Baconipyrone C: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ketone groups can be reduced to secondary alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions.
Hydrolysis: The ester bonds can be hydrolyzed to form carboxylic acids and alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone groups yields secondary alcohols.
作用機序
The mechanism of action of Baconipyrone C involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
Baconipyrone C: can be compared with similar compounds such as:
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
Noble gas compounds: Chemical compounds that include elements from the noble gases, known for their unique reactivity.
The uniqueness of This compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.
特性
CAS番号 |
123003-47-4 |
|---|---|
分子式 |
C13H19BrO |
分子量 |
520.7 g/mol |
IUPAC名 |
[(4S,6S)-4,6-dimethyl-3,7-dioxononan-5-yl] 6-(6-ethyl-3,5-dimethyl-4-oxopyran-2-yl)-3-hydroxy-2,2,4-trimethyl-5-oxohexanoate |
InChI |
InChI=1S/C29H44O8/c1-11-20(30)15(4)26(16(5)21(31)12-2)37-28(35)29(9,10)27(34)17(6)22(32)14-24-19(8)25(33)18(7)23(13-3)36-24/h15-17,26-27,34H,11-14H2,1-10H3/t15-,16-,17?,27?/m1/s1 |
InChIキー |
HBLBJTXSYDMQDU-OJQYZGAJSA-N |
異性体SMILES |
CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC([C@H](C)C(=O)CC)[C@H](C)C(=O)CC)O)C)C |
SMILES |
CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC(C(C)C(=O)CC)C(C)C(=O)CC)O)C)C |
正規SMILES |
CCC1=C(C(=O)C(=C(O1)CC(=O)C(C)C(C(C)(C)C(=O)OC(C(C)C(=O)CC)C(C)C(=O)CC)O)C)C |
同義語 |
baconipyrone C |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


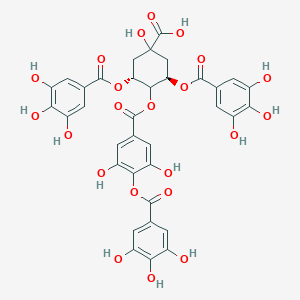

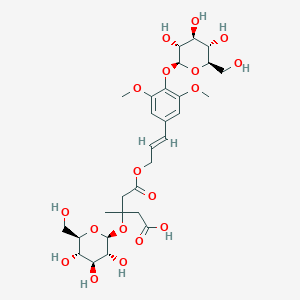

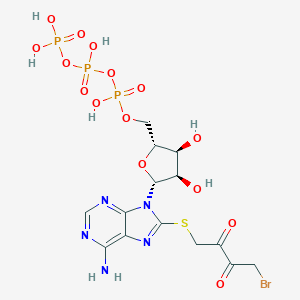
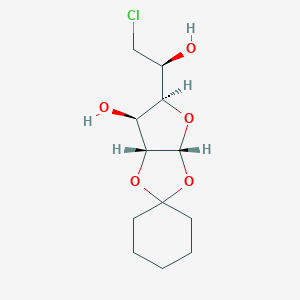
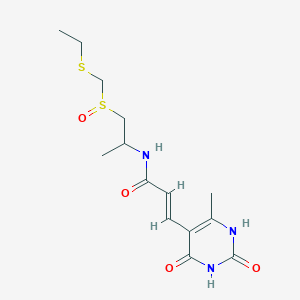

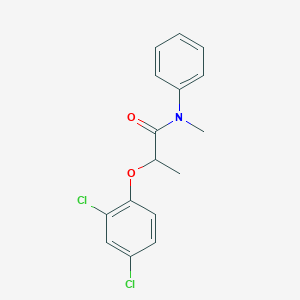
![(2S,3S,4S,5S,6R)-5-(9H-carbazol-4-yloxy)-6-ethoxy-3,4,5-trihydroxy-6-[(propan-2-ylamino)methyl]oxane-2-carboxylic acid](/img/structure/B220347.png)
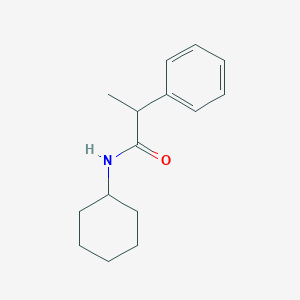
![ethyl 1-[(4-chlorophenyl)acetyl]-4-piperidinecarboxylate](/img/structure/B220353.png)
![(1S,3R,6S,7S,8R,11S,12S,16R)-7,12,16-Trimethyl-15-[(1S)-1-[(2S)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentacyclo[9.7.0.01,3.03,8.012,16]octadecane-7-carboxylic acid](/img/structure/B220376.png)

